molecular formula C9H9NO B7791017 2,3-dihydro-1H-inden-1-one oxime

2,3-dihydro-1H-inden-1-one oxime

Cat. No. B7791017
M. Wt: 147.17 g/mol
InChI Key: ATEGUFMEFAGONB-UHFFFAOYSA-N
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Patent
US06737547B1

Procedure details

1-Indanone oxime (7.02 g, 0.048 moles), pyridine (250 ml) and acetic anhydride (170 ml) were stirred and heated under nitrogen at reflux for 16.5 hours. The cooled mixture was evaporated in vacuo and the residue agitated thoroughly with 1N sodium carbonate solution and ether (250 ml each). The liquid was filtered through filter-aid and the black solid treated again with sodium carbonate/ether and filtered. The combined ether extracts and washes were dried (MgSO4) and evaporated to a black-orange oil (8.6 g). This was applied to a column of basic alumina, allowed to stand for 2.5 hours and eluted with ethyl acetate/hexane 1:2 v/v. The appropriated fractions were evaporated to leave a crude solid (3 g). This was recrystallized from ethyl acetate/hexane to give the title product, mp. 139° C., (1.44 g, 17%) with the same IR spectrum as in Example 1.
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:10]O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>N1C=CC=CC=1>[C:12]([NH:10][C:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
7.02 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=NO
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the residue agitated thoroughly with 1N sodium carbonate solution and ether (250 ml each)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16.5 hours
Duration
16.5 h
CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The liquid was filtered
FILTRATION
Type
FILTRATION
Details
through filter-aid
ADDITION
Type
ADDITION
Details
the black solid treated again with sodium carbonate/ether
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts and washes were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a black-orange oil (8.6 g)
WASH
Type
WASH
Details
eluted with ethyl acetate/hexane 1:2 v/v
CUSTOM
Type
CUSTOM
Details
The appropriated fractions were evaporated
CUSTOM
Type
CUSTOM
Details
to leave a crude solid (3 g)
CUSTOM
Type
CUSTOM
Details
This was recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(=O)NC1=CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.